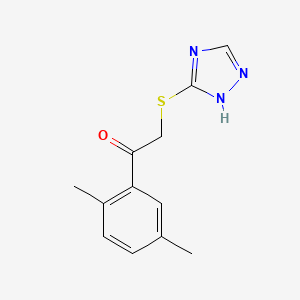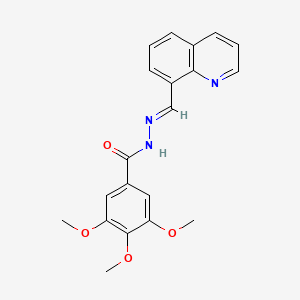![molecular formula C15H16N2O4 B5519980 N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)
N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazide compounds, including those similar to "N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide," are known for their diverse biological activities and are subjects of synthesis and structural analysis in medicinal chemistry. These molecules are synthesized from various precursor chemicals through reactions that introduce the hydrazide functional group into the molecular structure (Aziz‐ur‐Rehman et al., 2014).
Synthesis Analysis
The synthesis of related hydrazide compounds typically involves multiple steps, starting from a specific phenol as a precursor, through esterification, hydrazinolysis, and finally condensation reactions with aromatic aldehydes to form the target hydrazide compounds. These methods highlight the versatility and adaptability of hydrazide synthesis approaches (Aziz‐ur‐Rehman et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, often supported by computational methods like Density Functional Theory (DFT), provides insights into the 3D structure, intramolecular interactions, and electronic properties of hydrazide compounds. X-ray crystallography and spectral data are pivotal in characterizing these molecules and understanding their chemical behavior (Albayati et al., 2020).
Chemical Reactions and Properties
Hydrazide compounds can undergo various chemical reactions, including condensation to form Schiff bases, which are significant in synthesizing pharmacologically active molecules. Their chemical properties, such as reactivity towards different reagents, are crucial for designing targeted chemical synthesis routes (Albayati et al., 2020).
Physical Properties Analysis
The physical properties of hydrazide compounds, including solubility, melting points, and crystal structure, are essential for their practical applications in medicinal chemistry. These properties are influenced by the molecular structure and can be tailored through chemical modifications (Albayati et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, electrophilic/nucleophilic sites, and potential for hydrogen bonding, define the interactions of hydrazide compounds with biological targets. These interactions are critical for the compounds' biological activities and pharmacological profiles (Albayati et al., 2020).
Wissenschaftliche Forschungsanwendungen
Bioactive Properties in Supramolecular Structures
N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide, and similar compounds, have been explored for their bioactive properties, particularly in the context of supramolecular structures. Studies on diorganotin(IV) Schiff bases, which are related to the chemical structure of interest, reveal significant antileishmanial, antiurease, antibacterial, and antifungal activities. These complexes, depending on their structural configurations, show promise in therapeutic applications against various diseases due to their ability to form complex supramolecular structures that exhibit bioactivity. The antileishmanial activity of certain diorganotin(IV) compounds is comparable with that of the standard drug Amphotericin B, highlighting the potential of such molecules in medicinal chemistry (S. Shujah et al., 2013).
Eigenschaften
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-6-11(2)8-12(7-10)21-9-14(18)16-17-15(19)13-4-3-5-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAONOWJWDHTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)
![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)
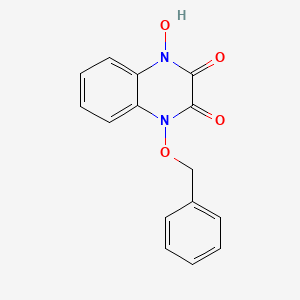
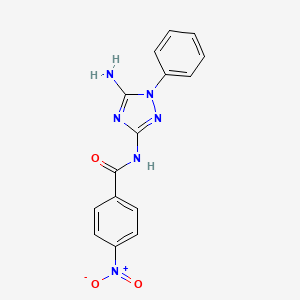
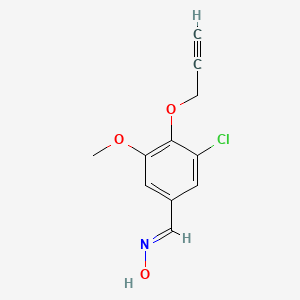
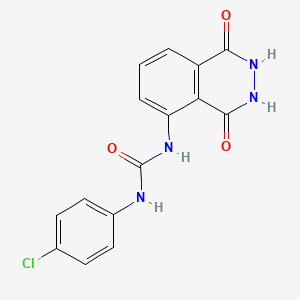

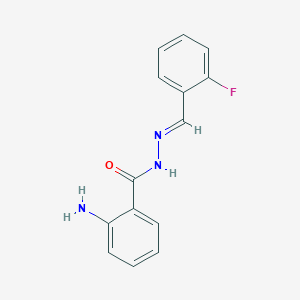

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)
![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)
